molecular formula C7H3BrClNO2S2 B2617521 3-Bromothieno[3,2-b]pyridine-6-sulfonyl chloride CAS No. 1909318-96-2

3-Bromothieno[3,2-b]pyridine-6-sulfonyl chloride

Cat. No.: B2617521
CAS No.: 1909318-96-2
M. Wt: 312.58
InChI Key: VHBORNQTBVSNHT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromothieno[3,2-b]pyridine-6-sulfonyl chloride typically involves the reaction of 3-bromothieno[3,2-b]pyridine with chlorosulfonic acid under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then heated to a specific temperature to facilitate the formation of the sulfonyl chloride group .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromothieno[3,2-b]pyridine-2-sulfonyl chloride
  • 3-Bromothieno[3,2-b]pyridine-4-sulfonyl chloride
  • 3-Bromothieno[3,2-b]pyridine-5-sulfonyl chloride

Uniqueness

3-Bromothieno[3,2-b]pyridine-6-sulfonyl chloride is unique due to the position of the sulfonyl chloride group on the thieno[3,2-b]pyridine ring. This specific positioning can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

3-bromothieno[3,2-b]pyridine-6-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO2S2/c8-5-3-13-6-1-4(14(9,11)12)2-10-7(5)6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBORNQTBVSNHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1SC=C2Br)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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